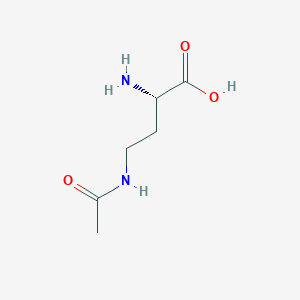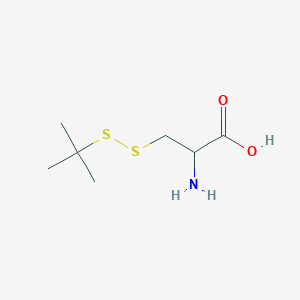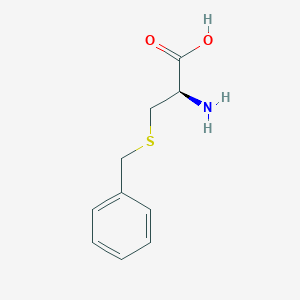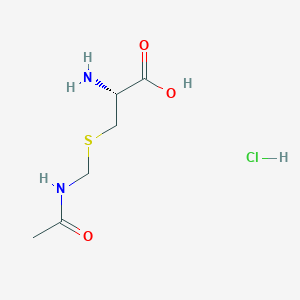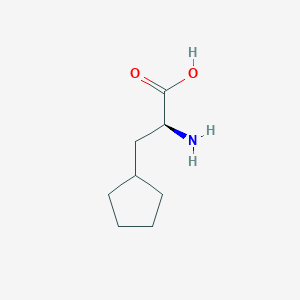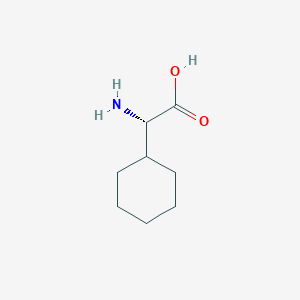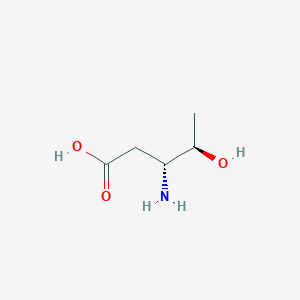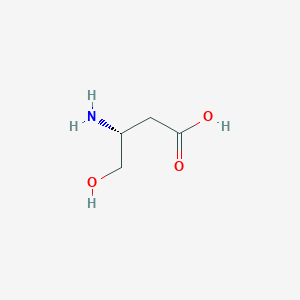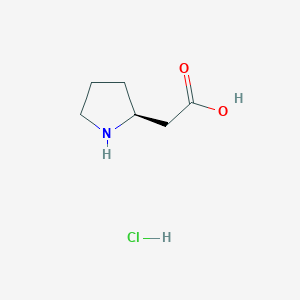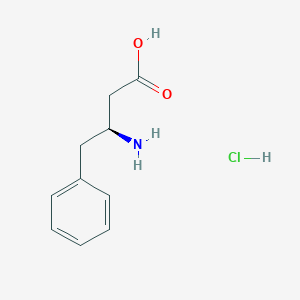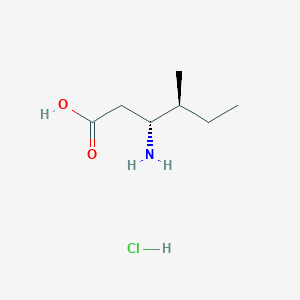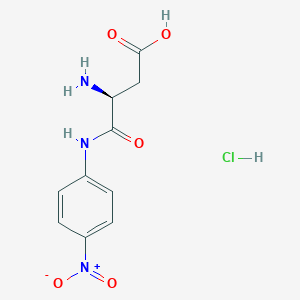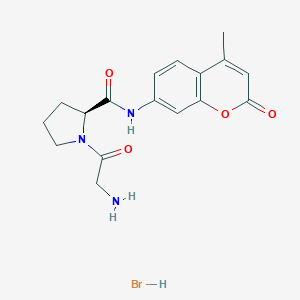
Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide
Overview
Description
Mechanism of Action
Target of Action
Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide primarily targets dipeptidyl peptidase IV and prolyl endopeptidase . These enzymes play a crucial role in the metabolism of proteins and peptides, contributing to various physiological processes.
Mode of Action
The compound interacts with its targets by serving as a fluorogenic substrate . When cleaved by the target enzymes, it produces a blue fluorescent solution, allowing for the detection and quantification of enzymatic activity.
Result of Action
The primary result of the compound’s action is the production of a blue fluorescent solution upon cleavage by the target enzymes . This allows for the detection and quantification of the activity of dipeptidyl peptidase IV and prolyl endopeptidase.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored at temperatures between 2 to 8°C and protected from light to maintain its stability . The compound’s solubility in different solvents, such as DMF, DMSO, and PBS (pH 7.2), can also affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide typically involves the coupling of Glycyl-L-proline with 7-amido-4-methylcoumarin in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like DMF (dimethylformamide) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same coupling reaction, but with optimized conditions for higher yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide primarily undergoes hydrolysis and enzymatic cleavage reactions. It is stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases .
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) can hydrolyze the compound.
Enzymatic Cleavage: Enzymes like dipeptidyl peptidase IV (DPPIV) can cleave the compound to release 7-amido-4-methylcoumarin.
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin .
Scientific Research Applications
Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide is widely used in scientific research, particularly in enzymology and biochemistry. It serves as a substrate for dipeptidyl peptidase IV (DPPIV) assays, which are crucial for studying enzyme kinetics and inhibitor screening . Additionally, it is used in the development of diagnostic assays for diseases related to DPPIV activity .
Comparison with Similar Compounds
Similar Compounds
L-Proline 7-amido-4-methylcoumarin hydrobromide: Similar in structure but lacks the glycyl group.
L-Aspartic acid β-(7-amido-4-methylcoumarin): Another substrate for enzymatic assays but specific for different enzymes.
Uniqueness
Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide is unique due to its specific application as a DPPIV substrate, making it highly valuable in enzymatic studies and diagnostic assays .
Properties
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4.BrH/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)19-17(23)13-3-2-6-20(13)15(21)9-18;/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,23);1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASXTQMFJRHMLJ-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115035-46-6 | |
| Record name | Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


